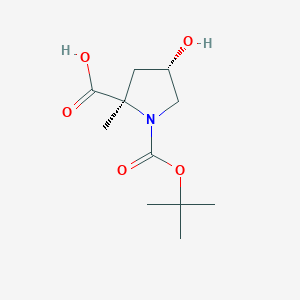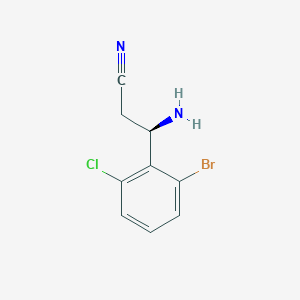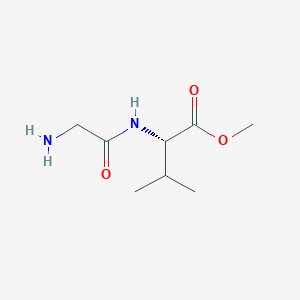
Methyl glycyl-L-valinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl glycyl-L-valinate is an organic compound with the molecular formula C8H16N2O3 It is a derivative of valine, an essential amino acid, and is often used in various chemical and biological research applications
準備方法
Synthetic Routes and Reaction Conditions
Methyl glycyl-L-valinate can be synthesized through the esterification of valine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Reactants: Valine and methanol.
Catalyst: Hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure optimal yield.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of valine and methanol.
Continuous Reaction Systems: Use of continuous reactors to maintain consistent reaction conditions.
Automated Purification: Advanced purification techniques such as chromatography and automated distillation systems.
化学反応の分析
Types of Reactions
Methyl glycyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted valine derivatives.
科学的研究の応用
Methyl glycyl-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of methyl glycyl-L-valinate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Affect Cellular Processes: Influence cellular processes such as protein synthesis, signal transduction, and gene expression.
類似化合物との比較
Methyl glycyl-L-valinate can be compared with other similar compounds, such as:
Methyl L-valinate: A simpler ester derivative of valine.
Glycyl-L-valine: A dipeptide consisting of glycine and valine.
L-Valine methyl ester hydrochloride: Another ester derivative with similar properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both glycine and valine. This combination allows it to exhibit distinct chemical and biological activities, making it valuable in various research and industrial applications.
特性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4,9H2,1-3H3,(H,10,11)/t7-/m0/s1 |
InChIキー |
PIYGLVXTSVUKQN-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)OC)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


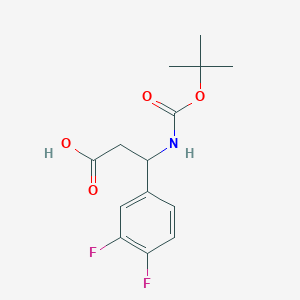



![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
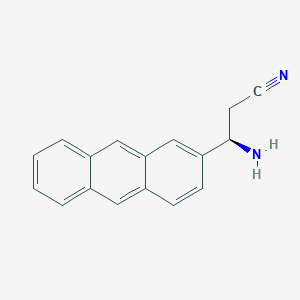
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
